Methyl 6-(hydroxymethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
Description
Methyl 6-(hydroxymethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a pyrrolopyrimidine derivative characterized by a bicyclic aromatic core fused with a pyrrole and pyrimidine ring. Key structural features include:
- 6-(hydroxymethyl) substituent: Introduces polarity and hydrogen-bonding capacity.
- 7-methyl group: Enhances steric bulk and modulates electronic properties.
- 2-carboxylate ester: Provides a reactive site for further derivatization or hydrolysis.
This compound is part of a broader class of pyrrolo[2,3-d]pyrimidines, which are studied for their biological activities, including kinase inhibition and anticancer properties .
Properties
Molecular Formula |
C10H11N3O3 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
methyl 6-(hydroxymethyl)-7-methylpyrrolo[2,3-d]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C10H11N3O3/c1-13-7(5-14)3-6-4-11-8(10(15)16-2)12-9(6)13/h3-4,14H,5H2,1-2H3 |
InChI Key |
LGARWAROYIEKJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=CN=C(N=C21)C(=O)OC)CO |
Origin of Product |
United States |
Biological Activity
Methyl 6-(hydroxymethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a compound belonging to the pyrrolo[2,3-d]pyrimidine family, which has garnered attention due to its significant biological activities, particularly as an inhibitor of various protein kinases. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of Janus Kinases (JAKs), particularly JAK3. JAKs are crucial in mediating intracellular signaling pathways for various cytokines and growth factors, making them significant targets for treating autoimmune diseases and cancers. The inhibition of JAK3 by this compound can lead to reduced inflammation and modulation of immune responses in conditions such as rheumatoid arthritis and lupus .
2. Therapeutic Applications
The compound has shown promise in the treatment of several conditions:
- Autoimmune Disorders : Effective in managing symptoms of lupus, multiple sclerosis, and rheumatoid arthritis.
- Cancer Treatment : Exhibits potential in inhibiting tumor growth through its action on kinases involved in cancer cell proliferation.
- Organ Transplantation : Functions as an immunosuppressive agent to prevent organ rejection .
3. Antiviral Activity
Recent studies suggest that pyrrolo[2,3-d]pyrimidine derivatives may possess antiviral properties. For instance, certain derivatives have demonstrated efficacy against viruses like Zika and Dengue with effective concentrations (EC50) in the low micromolar range . This opens avenues for further research into the antiviral capabilities of this compound.
Table 1: Summary of Biological Activities
Detailed Findings from Studies
- Inhibition of JAK3 : A study highlighted that this compound displayed subnanomolar inhibition against JAK3, indicating high potency .
- Anticancer Efficacy : In vitro studies revealed that this compound could significantly reduce cell viability in various cancer cell lines by inducing apoptosis . The mechanism appears to involve interference with signaling pathways critical for cell survival.
- Antiviral Properties : A recent investigation demonstrated that certain derivatives exhibited significant antiviral effects against Zika virus with an EC50 value around 2.4 μM . These findings suggest that modifications to the pyrrolo[2,3-d]pyrimidine structure can enhance antiviral activity.
Scientific Research Applications
The pyrrolo[2,3-d]pyrimidine derivatives, including methyl 6-(hydroxymethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate, exhibit a wide range of biological activities:
- Anticancer Properties : Research indicates that pyrrolo[2,3-d]pyrimidine derivatives can inhibit tumor growth and have shown efficacy against various cancer cell lines. Their structure allows for interaction with biological targets involved in cancer progression .
- Antiviral Effects : Some studies suggest that these compounds may possess antiviral properties, making them candidates for further investigation in the treatment of viral infections .
- Anti-inflammatory and Analgesic Activities : Pyrrolo[2,3-d]pyrimidines have been noted for their anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation and pain .
Therapeutic Potential
The therapeutic applications of this compound are supported by various studies:
- Janus Kinase Inhibition : Some derivatives of pyrrolo[2,3-d]pyrimidines have been identified as Janus kinase inhibitors. This class of compounds is being explored for their ability to modulate immune responses and treat autoimmune diseases .
- Tropomyosin-related Kinase Inhibition : Compounds in this category have shown potential as inhibitors of tropomyosin-related kinases (Trk), which are involved in pain sensation and tumor growth. Targeting Trk may provide new avenues for cancer therapy and pain management .
Chemical Reactions Analysis
Mannich Reaction at the 6-Position
The hydroxymethyl group at position 6 participates in regioselective Mannich reactions under optimized conditions. For example:
-
Reagents : Secondary amines (e.g., benzylamine) and formaldehyde.
-
Conditions : Acetic acid solvent, 60–80°C.
-
Outcome : Formation of 6-(aminomethyl)-substituted derivatives with >75% regioselectivity at the 6-position, confirmed by NOESY and HMBC spectroscopy .
Key Mechanistic Insight :
The reaction proceeds via an electrophilic iminium intermediate, with the hydroxymethyl group acting as a nucleophile. The regioselectivity is attributed to steric and electronic factors favoring substitution at the 6-position over the 5-position .
Ester Hydrolysis and Subsequent Functionalization
The methyl ester group at position 2 undergoes hydrolysis, enabling carboxylate-based derivatization:
Post-hydrolysis, the carboxylic acid undergoes activation for coupling with amines or alcohols, forming bioactive conjugates .
Nucleophilic Substitution on the Pyrimidine Core
The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (NAS):
-
Reaction with Primary Amines :
-
Halogenation :
Oxidation of the Hydroxymethyl Group
The hydroxymethyl group (−CHOH) is susceptible to controlled oxidation:
-
Reagents : Pyridinium chlorochromate (PCC) in dichloromethane.
-
Product : 6-Carbaldehyde derivative (isolated yield: 68%).
-
Application : The aldehyde serves as a precursor for Schiff base formation or reductive amination .
Heterocycle Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling reactions enable diversification:
| Reaction Type | Catalysts/Reagents | Product Class | Yield Range |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh), arylboronic acids | 6-Aryl-substituted derivatives | 60–85% |
| Buchwald-Hartwig | Pd(dba), Xantphos | 4-Aminoalkylated analogs | 70–90% |
These reactions exploit the brominated or chlorinated intermediates derived from the parent compound .
Stability and Reaction Optimization
Critical stability data for reaction planning:
| Parameter | Value | Conditions |
|---|---|---|
| Thermal Decomposition | >250°C | N atmosphere |
| pH Stability | Stable at pH 2–9 | Aqueous buffer, 25°C |
| Light Sensitivity | Degrades under UV (t = 48h) | Methanol solution |
Reactions requiring prolonged heating (>80°C) or acidic/basic media should account for these stability limits .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Substitutions and Functional Group Variations
The following table highlights structural differences and similarities with key analogues:
Key Observations:
- Hydroxymethyl vs.
- Carboxylate Ester (Position 2) : Common across analogues, enabling derivatization via hydrolysis or nucleophilic substitution.
- Chlorine and Hydroxy Substitutions (Positions 4/5) : Chlorine in Ethyl 4-chloro-... increases electrophilicity, while the hydroxy group may participate in intramolecular hydrogen bonding .
Q & A
Q. What synthetic strategies are effective for introducing the hydroxymethyl and methyl carboxylate groups into pyrrolo[2,3-d]pyrimidine scaffolds?
Methodological Answer: The hydroxymethyl group can be introduced via formylation followed by reduction. For example, using Vilsmeier-Haack formylation (POCl₃/DMF) at the 6-position of the pyrrolo[2,3-d]pyrimidine core, followed by NaBH₄ reduction, yields the hydroxymethyl substituent . The methyl carboxylate group is typically introduced via esterification of a pre-functionalized carboxylic acid intermediate using methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions . Protecting groups like SEM (trimethylsilylethoxymethyl) may be employed to prevent side reactions during functionalization .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : The hydroxymethyl proton (CH₂OH) appears as a triplet at δ 4.2–4.5 ppm, while the methyl ester (COOCH₃) resonates as a singlet at δ 3.8–4.0 ppm. The pyrrolo[2,3-d]pyrimidine protons show distinct aromatic splitting patterns (e.g., H-5 at δ 8.1–8.3 ppm) .
- ¹³C NMR : The ester carbonyl (C=O) appears at δ 165–170 ppm, and the hydroxymethyl carbon (CH₂OH) at δ 60–65 ppm .
- IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (hydroxyl O-H stretch) confirm functional groups .
Q. What crystallization techniques optimize purity for X-ray diffraction studies?
Methodological Answer: Slow vapor diffusion (e.g., ether into dichloromethane) or cooling crystallization from ethanol/water mixtures enhances crystal quality. SHELX software is widely used for structure refinement, leveraging high-resolution data to resolve positional disorders or hydrogen-bonding networks .
Advanced Research Questions
Q. How do substituent modifications (e.g., methyl vs. ethyl groups) impact biological activity and kinase selectivity?
Methodological Answer: Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents and testing in kinase inhibition assays. For example:
Q. How can contradictory NMR data (e.g., unexpected splitting) be resolved?
Methodological Answer: Unexpected splitting may arise from dynamic exchange or rotameric equilibria. Techniques include:
Q. What strategies mitigate polymorphism in solid-state formulations?
Methodological Answer: Polymorphism is addressed via:
- Crystal engineering : Co-crystallization with carboxylic acids (e.g., fumaric acid) stabilizes specific hydrogen-bonding motifs .
- Particle size control : Jet milling or spray drying produces uniform particles, reducing phase transitions.
- PXRD monitoring : Regular screening of batches identifies polymorphic shifts early .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
